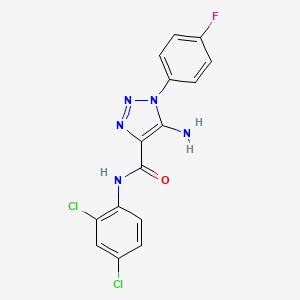

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H10Cl2FN5O and its molecular weight is 366.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor properties.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₀Cl₂FN₅O

- Molecular Weight : 366.2 g/mol

- CAS Number : 953848-09-4

Synthesis

The synthesis of this compound typically involves the reaction of substituted triazoles with various aromatic amines. The method allows for modifications that can enhance biological activity while maintaining structural integrity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 17.83 | Induces apoptosis via mitochondrial pathways |

| MCF-7 | 19.73 | Inhibits cell migration and proliferation |

In vitro studies demonstrated that at concentrations as low as 2 μM, the compound significantly increased apoptotic cell proportions in lung cancer cells (NCI-H1299), with higher concentrations yielding even greater effects . The mechanism involves downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like cleaved caspase 3 and PARP .

Study 1: Apoptosis Induction in Lung Cancer Cells

A study conducted on NCI-H1299 cells treated with varying concentrations of the compound showed a concentration-dependent increase in apoptosis. The apoptotic features were confirmed through DAPI staining and fluorescence microscopy, demonstrating typical signs such as nuclear condensation and fragmentation .

Study 2: Selective Cytotoxicity

Another investigation revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The inhibition rate on lung cancer cells reached up to 50%, whereas normal hepatic cells showed less than 20% inhibition at similar concentrations .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the anticancer properties of 5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. This compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Studies

-

In Vitro Studies :

- The compound exhibited significant cytotoxic activity against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The percentage growth inhibition (PGI) ranged from 50% to 85% across different concentrations.

- A study indicated that at a concentration of 10 µM, the compound achieved a PGI of 75% against OVCAR-8 (ovarian cancer) cells .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity:

| Substituent | Effect on Activity |

|---|---|

| 2,4-Dichlorophenyl | Increases lipophilicity and cellular uptake |

| 4-Fluorophenyl | Enhances selectivity towards cancer cells |

| Amino Group | Promotes hydrogen bonding with target proteins |

Synthesis and Derivatives

The synthesis of this compound involves a multi-step process that typically includes:

- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.

- Carboxamide Formation : Reaction with appropriate amines to introduce the carboxamide functionality.

Derivatives

Research has also focused on creating derivatives of this compound to enhance its pharmacological profile. For example, modifications at the triazole ring have led to compounds with improved anticancer efficacy and reduced toxicity .

Analyse Des Réactions Chimiques

Amino Group (-NH₂)

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild basic conditions (e.g., pyridine) .

-

Alkylation : Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

Triazole Ring

-

Electrophilic Substitution : Limited reactivity due to electron-withdrawing substituents; halogenation or nitration requires harsh conditions (HNO₃/H₂SO₄) .

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺) via N-atoms, forming complexes with potential catalytic activity .

Aryl Substituents

-

Dichlorophenyl Group : Participates in Ullmann or Buchwald-Hartwig coupling reactions with aryl halides .

-

Fluorophenyl Group : Stabilizes the ring against electrophilic attack but enables Suzuki-Miyaura cross-coupling with boronic acids .

Enzyme Inhibition

-

Binds to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding with the carboxamide group, disrupting folate synthesis .

-

Demonstrates moderate inhibition of Mycobacterium tuberculosis (MIC: 4–32 μg/mL) through interactions with cell wall synthesis proteins .

Anticancer Activity

-

Induces apoptosis in HT-29 colon cancer cells (IC₅₀: 0.90 μM) by inhibiting tyrosine kinases (e.g., c-Kit) .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in acidic/basic media (pH < 3 or > 10) .

Key Research Findings

-

Suzuki Coupling : The fluorophenyl group undergoes cross-coupling with phenylboronic acid using Pd(PPh₃)₄, yielding biaryl derivatives (82% yield) .

-

Antimicrobial Derivatives : Alkylation of the amino group with propargyl bromide enhances activity against MRSA (MIC: 0.25 μg/mL) .

Ongoing Research Challenges

Propriétés

IUPAC Name |

5-amino-N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FN5O/c16-8-1-6-12(11(17)7-8)20-15(24)13-14(19)23(22-21-13)10-4-2-9(18)3-5-10/h1-7H,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWPWIGUCXLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.